molecular formula C7H14OS B8715024 Propanal, 2-methyl-2-(propylthio)- CAS No. 88017-42-9

Propanal, 2-methyl-2-(propylthio)-

Cat. No.: B8715024
CAS No.: 88017-42-9
M. Wt: 146.25 g/mol
InChI Key: XVFRGXVASKFOEB-UHFFFAOYSA-N
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Description

Propanal, 2-methyl-2-(propylthio)- (IUPAC name: 2-methyl-2-(propylsulfanyl)propanal) is an organosulfur compound characterized by a propanal backbone with a methyl group and a propylthio (-SCH₂CH₂CH₃) substituent at the second carbon. The aldehyde functional group (-CHO) at position 1 and the sulfur-containing substituent at position 2 suggest reactivity patterns typical of thioether aldehydes. The molecular formula is hypothesized to be C₇H₁₄OS (molecular weight: ~146.24 g/mol), though this requires experimental validation.

Properties

CAS No.

88017-42-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-methyl-2-propylsulfanylpropanal

InChI

InChI=1S/C7H14OS/c1-4-5-9-7(2,3)6-8/h6H,4-5H2,1-3H3

InChI Key

XVFRGXVASKFOEB-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C)(C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs: aldicarb, aldoxycarb, and isobutyraldehyde. Key differences lie in substituents, oxidation states of sulfur, and functional groups.

Table 1: Comparative Analysis of Propanal Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Oxidation State Primary Use/Application Toxicity/Regulatory Status
Propanal, 2-methyl-2-(propylthio)- Not Provided C₇H₁₄OS* ~146.24* Propylthio (-SCH₂CH₂CH₃) Not specified (hypothetical) Not available
Aldicarb 116-06-3 C₇H₁₄N₂O₂S 190.26 Methylthio (-SCH₃), oxime group Nematicide/insecticide Banned/restricted (high toxicity)
Aldoxycarb 1646-88-4 C₇H₁₄N₂O₃S 206.26 Methylsulfonyl (-SO₂CH₃), oxime Insecticide (oxidized aldicarb) Regulated due to environmental persistence
Isobutyraldehyde (2-Methylpropanal) 78-84-2 C₄H₈O 72.11 No sulfur substituent Industrial solvent, precursor Low acute toxicity

*Hypothesized based on structural analogy.

Key Findings from Research and Regulatory Data

Aldicarb (Methylthio Analog): Structure: Shares the 2-methyl-2-(methylthio)propanal backbone but includes an oxime group (O-[(methylamino)carbonyl]oxime). Toxicity: Classified as "extremely hazardous" (WHO Class Ia) due to acetylcholinesterase inhibition. Banned in multiple countries for non-agricultural use. Regulatory Status: Restricted to pine gall midge control in some regions; banned in others due to water contamination risks.

Aldoxycarb (Sulfonyl Derivative) :

  • Structure : Oxidized form of aldicarb with a methylsulfonyl (-SO₂CH₃) group.
  • Persistence : Higher environmental stability compared to aldicarb, leading to stricter regulations.

Isobutyraldehyde (Non-Sulfur Analog): Structure: Lacks sulfur substituents, reducing reactivity and toxicity. Used in perfumery and resin synthesis.

Hypothesized Properties of Propanal, 2-Methyl-2-(Propylthio)-

  • Toxicity Profile : Expected to be less acutely toxic than aldicarb due to the absence of the oxime group (a key acetylcholinesterase inhibitor). However, the longer alkyl chain could pose bioaccumulation risks.

Critical Analysis of Evidence Limitations

  • The provided evidence lacks direct data on Propanal, 2-methyl-2-(propylthio)-, necessitating reliance on structural analogs.
  • Regulatory and toxicity profiles for the compound remain speculative. Further studies on its environmental fate and metabolic pathways are required.

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